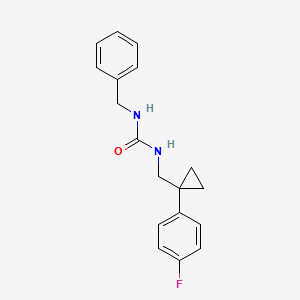
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzyl group, a fluorophenyl group, and a cyclopropylmethyl group attached to a urea moiety.
准备方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include cyclopropylmethyl bromide, 4-fluoroaniline, and benzyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on
生物活性
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea (CAS No. 1210114-47-8) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group , a fluorophenyl group , and a cyclopropylmethyl group attached to a urea moiety. Its molecular formula is C18H19FN2O, with a molecular weight of approximately 298.35 g/mol. The structural formula can be represented as follows:
Research indicates that compounds with urea functionalities often exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific mechanism of action for this compound is still under investigation; however, it is believed to interact with various biological targets through inhibition of key enzymes or receptors.
Antimicrobial Activity
Studies have shown that derivatives of urea compounds can possess significant antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazolyl-Ureas | Antibacterial | 250 μg/mL |
| Urea Derivatives | Antifungal | 250 μg/mL |
These findings suggest potential for this compound in similar applications .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. In studies involving related urea compounds, significant reductions in inflammatory markers were observed in animal models. For example, compounds were shown to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a pathway through which this compound might exert its effects .
Case Studies and Research Findings
Recent research has focused on the structure-activity relationship (SAR) of urea-containing compounds. For instance:
- Study on Urea Derivatives : A study found that modifications in the urea moiety led to enhanced potency against specific targets like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells .
- In Vivo Studies : In vivo assessments demonstrated that certain urea derivatives reduced inflammation significantly in models of induced peritonitis, highlighting their therapeutic potential .
属性
IUPAC Name |
1-benzyl-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-8-6-15(7-9-16)18(10-11-18)13-21-17(22)20-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGVNHWLZWVIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













